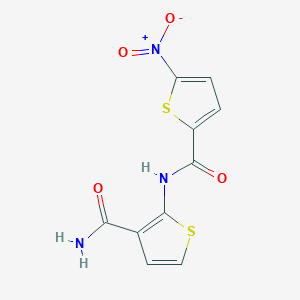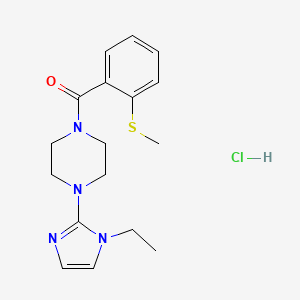![molecular formula C8H5F3O2S B2849129 (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1868833-66-2](/img/structure/B2849129.png)
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid, also known as trifluoromethylthiophene acrylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Developmental Toxicity of Perfluoroalkyl Acids Perfluoroalkyl acids, including compounds related to (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid, have been studied for their developmental toxicity. These compounds, found in industrial and consumer products, exhibit widespread prevalence in humans. Research suggests avenues for further investigation into their developmental effects to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of Polyfluoroalkyl Chemicals The environmental biodegradability of polyfluoroalkyl chemicals, which may degrade to perfluoroalkyl acids, has been reviewed, emphasizing the need for understanding their degradation pathways and the formation of persistent degradation products (Liu & Mejia Avendaño, 2013).
Therapeutic Potentials
α-Lipoic Acid for Therapeutic Purposes α-Lipoic acid, an organosulfur compound, exhibits various therapeutic properties, including antioxidant potential. While not directly related to (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid, this study highlights the significance of sulfur-containing compounds in medical applications, suggesting potential areas for research into similar compounds (Salehi et al., 2019).
Analytical and Treatment Technologies
LC-MS/MS Study on Nitisinone Degradation An LC-MS/MS study focused on the degradation processes of nitisinone, a compound with a trifluoromethyl group similar to (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid. The study aimed to understand its stability and degradation pathways, offering insights into the environmental fate of such compounds (Barchańska et al., 2019).
Treatment Technologies for PFAS Compounds A critical review on treatment technologies for perfluoroalkyl substances, including PFOS and PFOA, provides insights into the challenges and potential methodologies for removing compounds with similar properties from the environment. This review can guide future research on the environmental management of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid and related substances (Espana, Mallavarapu, & Naidu, 2015).
Propiedades
IUPAC Name |
(E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7-5(3-4-14-7)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQRDYCUDWPWSX-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)



![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)



![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)
